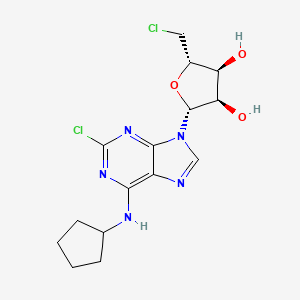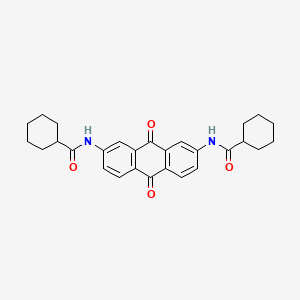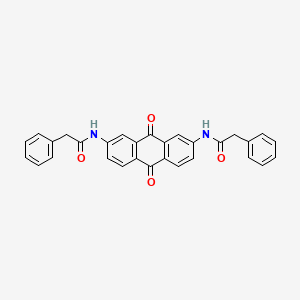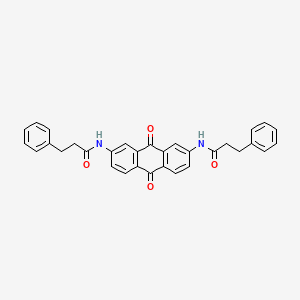
24-Ethyl-cholest-7-ene-3,5,6-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
24-ethyl-cholest-7-ene-3,5,6-triol is a sterol derivative that has garnered interest due to its unique structure and potential biological activities. This compound is characterized by the presence of three hydroxyl groups at positions 3, 5, and 6 on the cholestene backbone, with an ethyl group at the 24th position. Sterols like this compound are important components of cell membranes and have various biological roles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 24-ethyl-cholest-7-ene-3,5,6-triol typically involves multiple steps starting from simpler sterol precursors. One common method involves the oxidation of cholest-5-en-3-one to introduce hydroxyl groups at the desired positions. This can be achieved using reagents such as lead tetraacetate . The reaction conditions often require careful control of temperature and solvent to ensure the selective introduction of hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation to produce sterol intermediates, followed by chemical modifications to introduce the specific functional groups. This method can be more sustainable and cost-effective compared to purely chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
24-ethyl-cholest-7-ene-3,5,6-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.
Reduction: The double bond in the cholestene backbone can be reduced to form saturated sterols.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the double bond.
Substitution: Reagents such as tosyl chloride or acyl chlorides can be used to substitute the hydroxyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of 24-ethyl-cholest-7-ene-3,5,6-trione, while reduction of the double bond can yield 24-ethyl-cholestane-3,5,6-triol.
Applications De Recherche Scientifique
24-ethyl-cholest-7-ene-3,5,6-triol has several scientific research applications:
Chemistry: It is used as a model compound to study sterol chemistry and the effects of functional group modifications on sterol properties.
Biology: This compound is studied for its role in cell membrane structure and function, as well as its potential effects on cellular processes.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its potential health benefits.
Mécanisme D'action
The mechanism of action of 24-ethyl-cholest-7-ene-3,5,6-triol involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and permeability, affecting various cellular processes. Additionally, its potential as a cholinesterase inhibitor suggests that it may interact with the active site of cholinesterase enzymes, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholest-7-ene-3,5,6-triol: Lacks the ethyl group at the 24th position.
24-ethyl-cholest-6-ene-3,5-diol: Similar structure but with a double bond at a different position and one less hydroxyl group.
Cholest-5-ene-3,7-diol: Different positions of hydroxyl groups and double bond.
Uniqueness
24-ethyl-cholest-7-ene-3,5,6-triol is unique due to the specific arrangement of hydroxyl groups and the presence of an ethyl group at the 24th position. This unique structure can influence its biological activity and interactions with cellular components, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C29H50O3 |
|---|---|
Poids moléculaire |
446.7 g/mol |
Nom IUPAC |
(3S,9S,10R,13R,14R,17R)-17-[(2R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5,6-triol |
InChI |
InChI=1S/C29H50O3/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-16-26(31)29(32)17-21(30)12-15-28(29,6)25(22)13-14-27(23,24)5/h16,18-21,23-26,30-32H,7-15,17H2,1-6H3/t19-,20?,21+,23-,24+,25+,26?,27-,28-,29?/m1/s1 |
Clé InChI |
OZIAZQBXQMKSLA-XMWGPCPVSA-N |
SMILES isomérique |
CCC(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC(C4([C@@]3(CC[C@@H](C4)O)C)O)O)C)C(C)C |
SMILES canonique |
CCC(CCC(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)O)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2,7-Bis[2-(dimethylamino)acetamido]anthraquinone](/img/structure/B10841391.png)
![2,7-Bis[2-(isopropylamino)acetamido]anthraquinone](/img/structure/B10841397.png)
![2,7-Bis[2-(piperazino)acetamido]anthraquinone](/img/structure/B10841400.png)
![2,7-Bis[2-(piperidino)acetamido]anthraquinone](/img/structure/B10841405.png)
![2,7-Bis[2-(propylamino)acetamido]anthraquinone](/img/structure/B10841407.png)
![2,7-Bis[3-(piperazino)propionamido]anthraquinone](/img/structure/B10841418.png)
![2,7-Bis[3-(butylamino)propionamido]anthraquinone](/img/structure/B10841419.png)